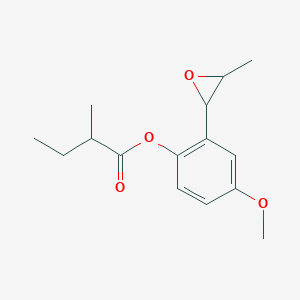
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thellungianin g, also known as EPB, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Thellungianin g is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, thellungianin g is primarily located in the membrane (predicted from logP). Outside of the human body, thellungianin g can be found in anise. This makes thellungianin g a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
1. Insect Pest Control Agents
Butanoic acid derivatives, including 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, have been investigated for their potential application in insect pest control. These derivatives are part of a class known as juvenogens, which are biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors and transesterification mediated by Candida antarctica lipase (Wimmer et al., 2007).
2. Synthesis of Aromatic Allenic Ethers
Butanoic acid esters have been used in the synthesis of new aromatic allenic ethers. These compounds were isolated from the fungus Xylaria sp. and their structures were determined through spectroscopic data and 2D NMR experiments (Wang et al., 2008).
3. Enzymatic Resolution of Esters
Research on the enzymatic hydrolysis of butanoic esters, including those similar to 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, has been conducted. This study focused on achieving high enantioselectivity using different lipases (Waagen et al., 1993).
4. Chromatographic Analysis of Fermentation Products
Butanoic acid derivatives have been evaluated as internal standards for chromatographic analysis of acidic fermentation end-products. This research provides insights into the effective separation and analysis of complex biochemical mixtures (Silva, 1995).
5. Essential Oil Components
Essential oils derived from Pimpinella diversifolia were found to contain butanoic acid esters as major components. The analysis of these components provides valuable information for understanding the chemical composition of essential oils (Bottini et al., 1985).
Eigenschaften
CAS-Nummer |
97180-28-4 |
|---|---|
Produktname |
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbutanoate |
InChI |
InChI=1S/C15H20O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h6-10,14H,5H2,1-4H3 |
InChI-Schlüssel |
VXWVNVFBEJTTKA-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Kanonische SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Andere CAS-Nummern |
97180-28-4 |
Synonyme |
2-(1',2'-epoxy)-4-methoxyphenyl-2-methylbutyrate thellungianin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



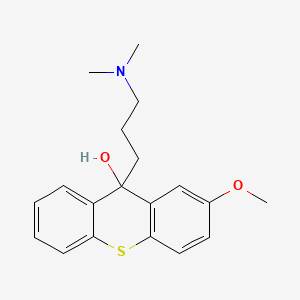
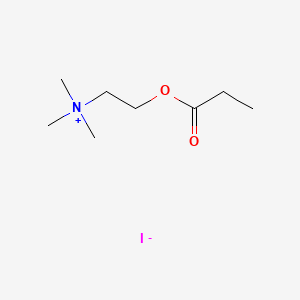
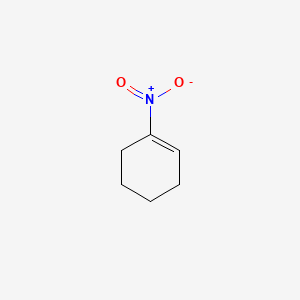
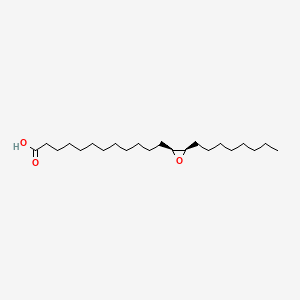
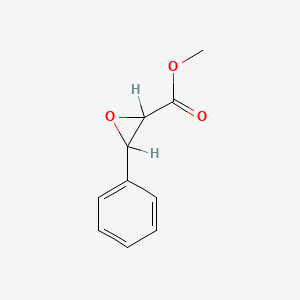
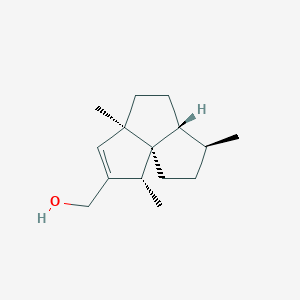
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)
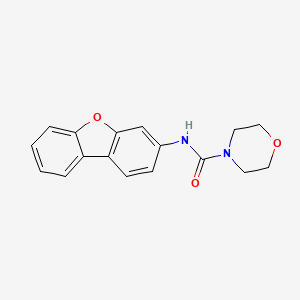
![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
![N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B1209916.png)
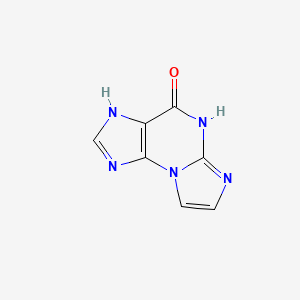
![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209921.png)